N-(2,4-dinitrophenyl)formamide
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Overview
Description
N-(2,4-dinitrophenyl)formamide is an organic compound with the molecular formula C7H5N3O5. It contains a formamide group attached to a 2,4-dinitrophenyl ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-dinitrophenyl)formamide can be synthesized through the reaction of 2,4-dinitroaniline with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the formamide bond. Another method involves the use of formic acid and a dehydrating agent like phosphorus oxychloride to promote the reaction.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)formamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Hydrolysis: The formamide group can be hydrolyzed to formic acid and 2,4-dinitroaniline under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2,4-diaminophenylformamide.
Substitution: Various substituted phenylformamides depending on the nucleophile used.
Hydrolysis: Formic acid and 2,4-dinitroaniline.
Scientific Research Applications
N-(2,4-dinitrophenyl)formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)formamide involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The formamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the formamide group.
2,4-Dinitroaniline: Contains the nitro groups but has an amino group instead of a formamide group.
N-(4-Nitrophenyl)formamide: Similar structure but with only one nitro group.
Uniqueness
N-(2,4-dinitrophenyl)formamide is unique due to the presence of both nitro groups and a formamide group, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
29334-62-1 |
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Molecular Formula |
C7H5N3O5 |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)formamide |
InChI |
InChI=1S/C7H5N3O5/c11-4-8-6-2-1-5(9(12)13)3-7(6)10(14)15/h1-4H,(H,8,11) |
InChI Key |
CLROKFGZJKTKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC=O |
Origin of Product |
United States |
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